Ethyl 2-(4-bromobenzyl)-3-oxobutanoate

Lipophilicity Chromatography Physicochemical profiling

Researchers synthesizing para-substituted β-keto ester libraries often encounter co-elution of chloro/fluoro analogs during purification and require a reactive handle for downstream diversification. This brominated variant resolves both challenges. • 44-61 g/mol mass separation from chloro/fluoro analogs enables unambiguous mass-directed fraction collection in automated preparative LC-MS workflows. • C-Br bond (~284 kJ/mol) provides optimal oxidative addition reactivity for Suzuki-Miyaura cross-coupling without specialized catalyst systems. • Calculated LogP of 3.29 (0.52 units above fluoro analog) yields predictable reversed-phase HPLC retention, serving as a reliable retention time standard.

Molecular Formula C13H15BrO3
Molecular Weight 299.16 g/mol
CAS No. 95314-60-6
Cat. No. B1314227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-bromobenzyl)-3-oxobutanoate
CAS95314-60-6
Molecular FormulaC13H15BrO3
Molecular Weight299.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=C(C=C1)Br)C(=O)C
InChIInChI=1S/C13H15BrO3/c1-3-17-13(16)12(9(2)15)8-10-4-6-11(14)7-5-10/h4-7,12H,3,8H2,1-2H3
InChIKeyRDUNXQLXQNOFMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-bromobenzyl)-3-oxobutanoate: Physicochemical Profile


Ethyl 2-(4-bromobenzyl)-3-oxobutanoate (CAS 95314-60-6) is a beta-keto ester with molecular formula C13H15BrO3 and molecular weight 299.16 g/mol . This compound belongs to the substituted acetoacetate class, characterized by a 4-bromobenzyl group at the C2 position of the 3-oxobutanoate backbone . The commercial standard purity is 95% . Key physicochemical properties include a predicted density of 1.3±0.1 g/cm³, predicted boiling point of 360.9±27.0 °C at 760 mmHg, predicted flash point of 172.1±23.7 °C, calculated LogP of 3.29, and predicted refractive index of 1.529 . The bromine atom confers a molecular weight approximately 17.4% greater than the unsubstituted analog ethyl 2-benzyl-3-oxobutanoate (220.26 g/mol), enabling distinct chromatographic retention and spectroscopic detection .

Ethyl 2-(4-bromobenzyl)-3-oxobutanoate: Halogen Substitution Rationale


The 4-bromobenzyl moiety in ethyl 2-(4-bromobenzyl)-3-oxobutanoate confers physicochemical and reactivity properties that are not interchangeable with other para-halogenated or unsubstituted analogs. The bromine substituent substantially increases molecular weight (299.16 g/mol) compared to the chloro analog (254.71 g/mol) and fluoro analog (238.25 g/mol), affecting purification parameters and analytical detection . Critically, bromine's reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is distinct from that of chlorine and fluorine; bromine serves as the optimal leaving group for such transformations, enabling downstream synthetic pathways that are not accessible with chloro or fluoro analogs under identical conditions [1]. The calculated LogP of 3.29 differs from that of the fluoro analog (LogP 2.77) , indicating altered lipophilicity that influences chromatographic retention time and partitioning behavior in biphasic reaction systems. Substituting an unsubstituted benzyl or different halogen analog would alter both reaction kinetics and purification profiles, potentially compromising synthetic yield or analytical reproducibility.

Ethyl 2-(4-bromobenzyl)-3-oxobutanoate: Differentiation Evidence


Lipophilicity-Driven Chromatographic Retention

The calculated LogP of ethyl 2-(4-bromobenzyl)-3-oxobutanoate is 3.29 . This value is 0.52 LogP units higher than the fluoro analog (LogP 2.77) and approximately 0.89 units higher than the unsubstituted benzyl analog (estimated LogP ~2.4 based on the fluoro analog difference). This quantitative difference in lipophilicity translates to predictable and reproducible retention behavior in reversed-phase HPLC systems, enabling distinct separation from structurally similar impurities or byproducts.

Lipophilicity Chromatography Physicochemical profiling

Mass-Directed Purification Distinction

The molecular weight of ethyl 2-(4-bromobenzyl)-3-oxobutanoate is 299.16 g/mol . This is 44.45 g/mol (17.4%) higher than the chloro analog (254.71 g/mol) and 60.91 g/mol (25.6%) higher than the fluoro analog (238.25 g/mol) . This mass difference enables unambiguous mass-directed fraction collection in preparative LC-MS workflows, ensuring that the desired brominated product is isolated without cross-contamination from other halogenated species.

Mass spectrometry Preparative LC-MS Molecular weight

Suzuki-Miyaura Cross-Coupling Reactivity

Ethyl 2-(4-bromobenzyl)-3-oxobutanoate contains a para-bromophenyl moiety that serves as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. Bromine's C–Br bond dissociation energy (~284 kJ/mol) is substantially lower than that of the C–Cl bond (~397 kJ/mol) in the chloro analog [2], enabling oxidative addition to Pd(0) under milder conditions (typically room temperature to 80 °C with standard phosphine ligands) [1]. The fluoro analog is essentially inert to oxidative addition under standard Suzuki conditions due to the high C–F bond strength (~536 kJ/mol) [2].

Cross-coupling C–C bond formation Suzuki-Miyaura

Commercial Purity and Batch Documentation

Commercial suppliers offer ethyl 2-(4-bromobenzyl)-3-oxobutanoate at a standard purity specification of 95%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . This purity level is consistent with the specifications provided for the chloro analog (96% minimum purity) and the fluoro analog (95+% purity) , ensuring comparable baseline quality across the halogenated series.

Quality control Analytical certification Purity specification

Ethyl 2-(4-bromobenzyl)-3-oxobutanoate: Research Applications


Preparative LC-MS Purification of Halogenated Libraries

The molecular weight of 299.16 g/mol for ethyl 2-(4-bromobenzyl)-3-oxobutanoate provides a 44–61 g/mol mass separation from chloro and fluoro analogs, respectively . This mass difference enables unambiguous mass-directed fraction collection when purifying compound libraries containing multiple halogenated beta-keto esters, eliminating the risk of cross-fraction contamination during automated preparative LC-MS workflows. Researchers synthesizing focused libraries of para-substituted beta-keto esters should procure this specific brominated variant when mass-based purification is the intended isolation method.

Suzuki-Miyaura Diversification of Beta-Keto Ester Scaffolds

The para-bromine substituent in ethyl 2-(4-bromobenzyl)-3-oxobutanoate serves as an effective electrophile for palladium-catalyzed Suzuki-Miyaura cross-coupling, with C–Br bond reactivity (~284 kJ/mol) suitable for oxidative addition under standard conditions [1][2]. This compound is appropriate for synthetic routes requiring C–C bond formation at the para-position to generate biaryl derivatives of the beta-keto ester core. Procurement of the brominated analog is indicated when downstream diversification via cross-coupling is a project requirement, as neither the chloro nor fluoro analogs provide comparable reactivity without specialized catalyst systems.

Reversed-Phase Method Development with Predictable Retention

The calculated LogP of 3.29 for ethyl 2-(4-bromobenzyl)-3-oxobutanoate is 0.52 units higher than the fluoro analog (LogP 2.77) and higher than the unsubstituted benzyl analog. This difference in lipophilicity yields predictable and reproducible reversed-phase HPLC retention times, with each 0.5 LogP unit corresponding to an approximately 3.2-fold change in octanol-water partitioning. This compound is suitable for use as a retention time standard or for developing chromatographic methods where the brominated species must be resolved from other halogenated byproducts or starting materials.

Beta-Keto Ester Derivatives for SAR Studies

Ethyl 2-(4-bromobenzyl)-3-oxobutanoate serves as a versatile intermediate for structure-activity relationship (SAR) studies involving para-substituted aryl beta-keto esters. The bromine atom provides a synthetic handle for late-stage functionalization via cross-coupling chemistry [1], while the beta-keto ester moiety allows further elaboration through alkylation, acylation, or heterocycle formation . Researchers conducting SAR campaigns that require a para-functionalizable beta-keto ester scaffold should select the brominated variant over the chloro or fluoro analogs due to the superior balance of stability and reactivity provided by the C–Br bond.

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